molecular formula C17H10ClN3S B2650170 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile CAS No. 477886-64-9

4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile

Cat. No.: B2650170
CAS No.: 477886-64-9
M. Wt: 323.8
InChI Key: BLISLRCYCVBVKI-UHFFFAOYSA-N
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Description

4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile is a heterocyclic compound that features a benzothiophene moiety and a pyridine ring

Preparation Methods

The synthesis of 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential to interfere with microbial cell wall synthesis and DNA replication.

Comparison with Similar Compounds

4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile, with the molecular formula C17H10ClN3S and CAS number 477886-64-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 323.8 g/mol
  • Purity : >90%
  • Structure : The compound features a benzothiophene moiety and a pyridine ring with two cyano groups, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections delve into specific activities associated with this compound.

Antimicrobial Activity

Studies have shown that benzothiophene derivatives often possess significant antimicrobial properties. In vitro tests are essential for evaluating the efficacy of such compounds against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (μg/ml)Reference
Compound AStaphylococcus aureus2
Compound BE. coli25
Compound CCandida albicans250

While specific data for this compound is limited, its structural similarity to these compounds suggests potential antimicrobial activity.

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has been documented extensively. For instance, the inhibition of protein kinase C (PKC) has been linked to reduced inflammation in various models.

The compound may exert its effects by modulating inflammatory pathways, including:

  • Inhibition of cytokine production.
  • Suppression of neutrophil infiltration.

In studies involving similar benzothiophene derivatives, significant reductions in inflammatory markers were observed in animal models .

Case Studies

  • In Vivo Studies : A study demonstrated that a related benzothiophene compound significantly reduced edema in murine models when applied topically. The results indicated a dose-dependent response correlating with PKC inhibition .
  • In Vitro Studies : Another investigation assessed the impact of benzothiophene derivatives on cultured human cells exposed to inflammatory stimuli. Results showed decreased levels of pro-inflammatory cytokines and enhanced cell viability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzothiophene and pyridine rings can significantly influence their pharmacological profiles.

Key Findings from SAR Studies:

  • Substituents on the benzothiophene ring can enhance antimicrobial activity.
  • Alterations in the cyano groups' position affect anti-inflammatory potency.

Properties

IUPAC Name

4-(3-chloro-1-benzothiophen-2-yl)-2,6-dimethylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3S/c1-9-12(7-19)15(13(8-20)10(2)21-9)17-16(18)11-5-3-4-6-14(11)22-17/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLISLRCYCVBVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C#N)C2=C(C3=CC=CC=C3S2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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